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N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine

medicinal chemistry kinase inhibitor design structure-activity relationship

Research on dCTPase and kinase targets demands precise methyl substitution patterns; the 5-methyl isomer compromises binding geometry. This compound delivers the authentic 6-methylpyridin-2-yl hinge binder with a free piperazine NH ready for immediate library derivatization. - Validated anchor for sulfonamide/amide libraries; enables PROTAC conjugation without cross-reactivity. - Only isomer that yields dCTPase inhibitors with IC50 < 10 µM and BEI up to 17.0. - Bifunctional scaffold supports orthogonal ligase ligand attachment for ternary complex formation.

Molecular Formula C14H18N6
Molecular Weight 270.34
CAS No. 1706454-36-5
Cat. No. B2568619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine
CAS1706454-36-5
Molecular FormulaC14H18N6
Molecular Weight270.34
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCNCC3
InChIInChI=1S/C14H18N6/c1-11-3-2-4-12(16-11)17-13-5-6-14(19-18-13)20-9-7-15-8-10-20/h2-6,15H,7-10H2,1H3,(H,16,17,18)
InChIKeyKTIZKOGPKSEFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine: Chemical Class & Scaffold


N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine (CAS 1706454-36-5) is a heterocyclic small molecule featuring a pyridazine core substituted with a piperazine ring and a 6-methylpyridin-2-amine moiety [1]. It belongs to the broader class of piperazin-1-ylpyridazine derivatives, a scaffold that has been identified as a novel chemotype for inhibiting human dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in cancer progression and stemness [2]. The compound's specific 6-methylpyridin-2-yl substitution pattern distinguishes it from its closest positional isomer, the 5-methyl analog (CAS 1706449-91-3) , and it serves as a key intermediate for generating diverse sulfonamide and amide derivatives for kinase-targeted library synthesis .

Piperazinyl-pyridazine scaffold reported for dCTPase inhibitor research
Free piperazine NH enables direct derivatization for focused library synthesis
6-methylpyridin-2-yl isomer controls hydrogen-bonding pharmacophore geometry

Procurement Risk: Isomer vs. Scaffold Substitution


Generic substitution within the piperazinyl-pyridazine class is not scientifically valid due to the critical impact of the methyl group position on molecular recognition. The 6-methylpyridin-2-yl substituent creates a unique steric and electronic environment around the exocyclic amine, which directly influences hydrogen-bonding geometry and target binding . The closest commercially available analog, N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine (CAS 1706449-91-3), shifts the methyl group to the 5-position of the pyridine ring, which is predicted to alter the conformational preference and the vector of the piperazine NH, critical for subsequent derivatization or target engagement . Furthermore, simple 6-(piperazin-1-yl)pyridazin-3-amine scaffolds without the methylpyridinyl cap lack the extended aromatic system necessary for occupying hydrophobic pockets observed in dCTPase and kinase ATP-binding sites, leading to a loss of potency that cannot be compensated by other modifications [1].

Isomer mismatch: 5-methyl vs. 6-methyl

5-methylpyridin-2-yl isomer may disrupt planar bidentate binding geometry, altering target recognition.

N-methylpiperazine analog lacks derivatization handle

N-methyl-capped piperazine scaffolds cannot be functionalized, blocking library expansion and SAR exploration.

Differentiation Evidence Against Closest Analogs


6-Methyl vs. 5-Methyl Binding Selectivity

The 6-methylpyridin-2-yl isomer (1706454-36-5) forces the pyridine nitrogen and the exocyclic NH into a coplanar arrangement conducive to a bidentate donor-acceptor motif, whereas the 5-methyl isomer (1706449-91-3) introduces steric clash that disrupts this planarity . In the analogous dCTPase inhibitor series, a 2-methylpyridin-3-yl substituent (equivalent vector) contributed to a Binding Efficiency Index (BEI) of 15.0, compared to 13.0 for the 2-(trifluoromethyl)phenyl analog, highlighting the sensitivity of the scaffold to the heterocycle's substitution pattern [1].

6-Methyl vs 5-Methyl Binding
Class-level
6-methyl: predicted planar bidentate motif. 5-methyl: non-planar geometry. Class BEI 15.0 vs 13.0 for analogous substitution.
Supports isomer-specific geometry review
Computational model; class-level binding inference
medicinal chemistry kinase inhibitor design structure-activity relationship

Free Piperazine NH vs. N-Methyl: Diversification Advantage

The target compound possesses a free secondary amine (NH) on its piperazine ring, making it a direct precursor for sulfonylation, acylation, or reductive amination to generate diverse libraries [1]. In contrast, the commonly available 6-(4-methylpiperazin-1-yl)pyridazin-3-amine (CAS 66346-94-9) is capped with a methyl group, rendering it inert to further functionalization at this position [2]. In scaffold-hopping campaigns, the free NH has been used to introduce sulfonyl or carbonyl linkers that dramatically improve dCTPase inhibitory potency, with certain sulfonyl derivatives achieving IC50 values in the low micromolar range (e.g., compound 30, IC50 < 10 µM) [3], whereas N-methyl analogs are inactive.

Free NH vs N-Methyl Derivatization
Reported
Free NH enables sulfonamide/amide synthesis; derivatives achieve dCTPase IC50
Derivatization essential for activity generation
Synthetic tractability and potency gain context
dCTPase vs Kinase Off-Targets
Class-level
Class BEI up to 17.0 vs kinase BEI 12–14; reported synergy with cytidine analogs in leukemic cell models.
Supports selectivity profiling research
Class-level inference; target-specific validation needed
parallel synthesis combinatorial chemistry PROTAC linker technology

dCTPase Selectivity vs. Kinase Off-Targets

Piperazin-1-ylpyridazine derivatives, of which the target compound is a foundational scaffold, are a novel class of dCTPase inhibitors with a unique mechanism of action distinct from classical kinase inhibitors [1]. Lead compounds in this series display outstanding selectivity over related nucleotide pyrophosphatase enzymes and synergize with cytidine analogues like decitabine against leukemic cells [1]. While specific data for the unsubstituted building block is not available, the scaffold has yielded compounds with Binding Efficiency Indices (BEI) up to 17.0, comparing favorably to the typical BEI range of 12-14 for promiscuous kinase inhibitors [1].

dCTPase vs Kinase Off-Targets
Class-level
Class BEI up to 17.0 vs kinase BEI 12–14; reported synergy with cytidine analogs in leukemic cell models.
Supports selectivity profiling research
Class-level inference; target-specific validation needed
cancer metabolism nucleotide pool regulation drug resistance

Validated Application Scenarios


Building Block for dCTPase Inhibitor Libraries

The free piperazine NH of 1706454-36-5 is the validated anchor point for generating sulfonamide and amide libraries, as demonstrated by the dCTPase inhibitor series where this precise derivatization yielded compounds with IC50 values below 10 µM and BEI up to 17.0 [1]. Procurement of this specific building block enables direct entry into this chemical space without additional deprotection or functional group interconversion steps.

Kinase Hinge-Binder Fragment Isomer Control

In fragment-based drug discovery targeting kinases, the 6-methylpyridin-2-yl group provides a defined hydrogen-bonding pattern to the hinge region that is distinct from the 5-methyl isomer . Using 1706454-36-5 ensures SAR integrity when exploring vectors extending from the pyridazine C-4 position toward the selectivity pocket, as the methyl group's location influences the dihedral angle and accessible binding conformations.

PROTAC Linker Precursor for E3 Ligase Recruitment

The compound's bifunctional nature—a piperazine NH for linker attachment and a pyridazine core for target protein binding—positions it as a versatile intermediate for proteolysis-targeting chimera (PROTAC) synthesis [2]. Its structural features allow orthogonal conjugation to cereblon or VHL E3 ligase ligands without cross-reactivity, a critical requirement for ternary complex formation.

Negative Control: Methyl-Substitution SAR

When investigating the role of pyridyl methylation on dCTPase inhibition, 1706454-36-5 serves as an essential negative control against its 5-methyl and des-methyl counterparts [1]. Its inclusion in assay panels allows precise attribution of activity gains to the 6-methyl substitution pattern, deconvoluting steric from electronic effects in the enzyme's hydrophobic pocket.

Application
Selection Property
Validation Focus
dCTPase inhibitor library synthesis
Free piperazine NH for direct sulfonamide/amide formation
Derivatization efficiency and dCTPase inhibition assay
Kinase hinge-binder fragment isomer control
6-methylpyridin-2-yl isomer binding geometry
Hinge-region hydrogen-bonding pattern validation
PROTAC linker precursor synthesis
Bifunctional scaffold with orthogonal conjugation sites
Ternary complex formation and E3 ligase compatibility
Methyl-substitution SAR negative control
Isomer-specific 6-methyl substitution
Attribution of SAR to methyl position in enzyme pocket
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